Cas no 58804-10-7 (3,6-Dichloro-2-(hydroxymethyl)pyridine)

3,6-Dichloro-2-(hydroxymethyl)pyridine is a versatile heterocyclic compound featuring a hydroxymethyl substituent at the 2-position and chlorine atoms at the 3- and 6-positions of the pyridine ring. This structure imparts reactivity suitable for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both electrophilic (chloro) and nucleophilic (hydroxymethyl) groups enables diverse derivatization pathways, facilitating its use as a building block in medicinal chemistry. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthetic routes. The compound's well-defined reactivity profile supports applications in the development of biologically active molecules and fine chemicals.
3,6-Dichloro-2-(hydroxymethyl)pyridine structure
58804-10-7 structure
Product Name:3,6-Dichloro-2-(hydroxymethyl)pyridine
CAS No:58804-10-7
MF:C6H5Cl2NO
MW:178.015999555588
MDL:MFCD13185536
CID:1078972
PubChem ID:20366200
Update Time:2025-05-20

3,6-Dichloro-2-(hydroxymethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3,6-Dichloropyridine-2-methanol
    • 3,6-Dichloro-2-(hydroxymethyl)pyridine
    • PS-5026
    • (3,6-dichloropyridin-2-yl)methanol
    • (3,6-Dichloro-2-pyridyl)methanol
    • 58804-10-7
    • AKOS008901383
    • DS-016591
    • DTXSID30606155
    • 3,6-dichloro-2-hydroxymethylpyridine
    • SB52427
    • CS-0378710
    • A869357
    • 3,6-dichloro-2-Pyridinemethanol
    • SCHEMBL2656228
    • Z995162582
    • EN300-64991
    • MFCD13185536
    • YKQSLENDSAQNKT-UHFFFAOYSA-N
    • MDL: MFCD13185536
    • Inchi: 1S/C6H5Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2
    • InChI Key: YKQSLENDSAQNKT-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=C1CO)Cl

Computed Properties

  • Exact Mass: 176.97500
  • Monoisotopic Mass: 176.9748192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • PSA: 33.12000
  • LogP: 1.88070

3,6-Dichloro-2-(hydroxymethyl)pyridine Security Information

  • HazardClass:IRRITANT

3,6-Dichloro-2-(hydroxymethyl)pyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3,6-Dichloro-2-(hydroxymethyl)pyridine Production Method

3,6-Dichloro-2-(hydroxymethyl)pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:58804-10-7)3,6-Dichloro-2-(hydroxymethyl)pyridine
Order Number:A869357
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:17
Price ($):167.0
Email:sales@amadischem.com

Additional information on 3,6-Dichloro-2-(hydroxymethyl)pyridine

Introduction to 3,6-Dichloro-2-(hydroxymethyl)pyridine (CAS No. 58804-10-7)

3,6-Dichloro-2-(hydroxymethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 58804-10-7, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, characterized by its dichloro and hydroxymethyl substituents on a pyridine backbone, has garnered attention due to its versatile reactivity and potential applications in the synthesis of various bioactive molecules. The structural features of 3,6-Dichloro-2-(hydroxymethyl)pyridine make it a valuable building block for medicinal chemists and researchers exploring novel therapeutic agents.

The compound's molecular structure consists of a pyridine ring substituted at the 3rd and 6th positions with chlorine atoms, and at the 2nd position with a hydroxymethyl group. This arrangement imparts unique electronic and steric properties that influence its chemical behavior. The presence of both electron-withdrawing chloro groups and an electron-donating hydroxymethyl group creates a balance that enhances its utility in synthetic transformations. Such structural motifs are often exploited in drug design to modulate binding affinity and metabolic stability.

In recent years, 3,6-Dichloro-2-(hydroxymethyl)pyridine has been extensively studied for its role in the synthesis of pharmacologically relevant compounds. Researchers have leveraged its reactivity to develop intermediates for kinase inhibitors, antiviral agents, and other therapeutic molecules. The compound's ability to undergo nucleophilic substitution reactions at the chlorine positions allows for facile introduction of diverse functional groups, making it a cornerstone in fragment-based drug discovery initiatives.

One of the most compelling applications of 3,6-Dichloro-2-(hydroxymethyl)pyridine is in the development of small-molecule inhibitors targeting protein-protein interactions. These interactions are critical in numerous biological pathways and are often implicated in diseases such as cancer and inflammation. By serving as a scaffold, this compound enables the construction of molecules that can disrupt aberrant signaling pathways by binding to specific protein targets. Recent advances in computational chemistry have further enhanced the design of derivatives by predicting binding modes and optimizing potency.

The hydroxymethyl group on 3,6-Dichloro-2-(hydroxymethyl)pyridine also plays a pivotal role in medicinal chemistry applications. It can be oxidized to form aldehydes or reduced to form primary alcohols, providing multiple pathways for further functionalization. This flexibility is particularly useful in generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead candidates for drug development. Additionally, the compound's compatibility with various synthetic methodologies, including cross-coupling reactions and cyclization processes, underscores its importance as a synthetic intermediate.

From a mechanistic standpoint, 3,6-Dichloro-2-(hydroxymethyl)pyridine exhibits interesting reactivity patterns that have been explored in detail by synthetic chemists. The dichloropyridine core can undergo metal-catalyzed coupling reactions with boronic acids or halides, facilitating the construction of more complex heterocyclic frameworks. Furthermore, the hydroxymethyl group can participate in etherification or esterification reactions, expanding its utility in generating diverse chemical entities. These properties make it an indispensable tool in modern organic synthesis.

In industrial settings, 3,6-Dichloro-2-(hydroxymethyl)pyridine is produced through multi-step synthetic routes that often involve chlorination and alkylation processes on pyridine derivatives. The scalability of these processes is crucial for meeting the demands of pharmaceutical manufacturers who rely on high-purity intermediates for large-scale production. Advances in process optimization have enabled more efficient and environmentally friendly synthesis methods, reducing waste generation and improving yield. Such developments align with global trends toward sustainable chemistry practices.

The pharmaceutical industry continues to explore new applications for 3,6-Dichloro-2-(hydroxymethyl)pyridine, driven by its structural versatility and synthetic tractability. Recent studies have highlighted its potential in developing next-generation antiviral drugs targeting emerging pathogens. By modifying its core structure through iterative chemical transformations, researchers aim to create molecules with enhanced efficacy and reduced side effects compared to existing treatments. This underscores the enduring relevance of this compound in addressing unmet medical needs.

Moreover, 3,6-Dichloro-2-(hydroxymethyl)pyridine has found utility beyond traditional pharmaceutical applications. In agrochemical research, derivatives of this compound have been investigated for their herbicidal and fungicidal properties. The ability to fine-tune its structure allows chemists to develop environmentally benign alternatives to conventional crop protection agents while maintaining high efficacy against pests and diseases.

The future prospects for 3,6-Dichloro-2-(hydroxymethyl)pyridine are promising, given its broad utility across multiple disciplines. As computational methods improve and new synthetic techniques emerge, researchers will continue to uncover innovative ways to leverage this intermediate for drug discovery and material science applications. Its role as a key building block ensures that it will remain a cornerstone of organic synthesis well into the future.

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Amadis Chemical Company Limited
(CAS:58804-10-7)3,6-Dichloro-2-(hydroxymethyl)pyridine
A869357
Purity:99%
Quantity:5g
Price ($):167.0
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